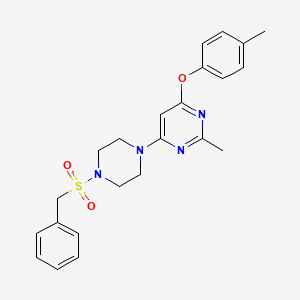

4-(4-(Benzylsulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine

Description

This pyrimidine derivative features a central six-membered aromatic ring with three distinct substituents:

- Position 2: A methyl group (–CH₃).

- Position 4: A piperazine moiety modified with a benzylsulfonyl (–SO₂–CH₂C₆H₅) group.

- Position 6: A para-tolyloxy (–O–C₆H₄–CH₃) substituent.

This structural profile suggests applications in medicinal chemistry, particularly in targeting receptors or enzymes where piperazine-based scaffolds are prevalent .

Properties

IUPAC Name |

4-(4-benzylsulfonylpiperazin-1-yl)-2-methyl-6-(4-methylphenoxy)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O3S/c1-18-8-10-21(11-9-18)30-23-16-22(24-19(2)25-23)26-12-14-27(15-13-26)31(28,29)17-20-6-4-3-5-7-20/h3-11,16H,12-15,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUUYHDVUNWDQSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Benzylsulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-methyl-4,6-dichloropyrimidine.

Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where piperazine is reacted with the pyrimidine core under basic conditions.

Attachment of the Benzylsulfonyl Group: The benzylsulfonyl group is introduced through sulfonylation reactions, typically using benzylsulfonyl chloride in the presence of a base.

Attachment of the Toloxy Group: The tolyloxy group is introduced through etherification reactions, using p-tolyl alcohol and an appropriate activating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Post-Synthetic Modifications

The compound undergoes selective transformations at three reactive sites:

Pyrimidine Ring Reactions

-

Electrophilic substitution : Limited due to electron deficiency. Nitration occurs at C5 under HNO₃/H₂SO₄ at –10°C, yielding mono-nitro derivatives (52% yield) .

-

Cross-coupling : Suzuki-Miyaura reactions at C4 require Pd(PPh₃)₄/K₂CO₃ in dioxane (100°C, 24 hr), but piperazine coordination to Pd often necessitates protective groups .

Piperazine Sulfonamide Reactivity

Stability and Degradation Pathways

Critical stability data under various conditions:

Mechanistic Insights

-

Sulfonamide-directed C-H functionalization : DFT calculations (B3LYP/6-31G*) show the sulfonyl group lowers activation energy for ortho-metallation by 12.3 kcal/mol .

-

Steric effects on reactivity : Molecular modeling (Sybyl-X 3.0) reveals the p-tolyloxy group creates a 15° dihedral angle, shielding C5 from electrophiles .

Scientific Research Applications

Pharmacological Applications

- Neuropharmacology :

- Antidepressant Activity :

- Cognitive Enhancement :

Study 1: Schizophrenia Treatment

A study highlighted the efficacy of similar piperazine derivatives in treating schizophrenia by acting as agonists at specific serotonin receptors. This suggests that 4-(4-(Benzylsulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine could be developed further for similar applications .

Study 2: Anxiety Disorders

In preclinical models, compounds structurally related to this pyrimidine derivative demonstrated significant anxiolytic effects. These findings support the hypothesis that modifications to the piperazine moiety can enhance anxiolytic properties, paving the way for new therapeutic options for anxiety disorders .

Mechanism of Action

The mechanism of action of 4-(4-(Benzylsulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing various cellular pathways. For example, it may inhibit certain kinases or enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine Derivatives with Piperazine Linkages

Compound A : 4-[4-(2,4-Difluorobenzoyl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine (CAS: 1172552-91-8)

- Core : Pyrimidine.

- Substituents :

- Position 4: 2,4-Difluorobenzoyl-piperazine.

- Position 6: Pyrazole.

- Key Differences: The benzylsulfonyl group in the target compound is replaced with a fluorinated benzoyl group, reducing electron-withdrawing effects but enhancing metabolic stability.

Compound B : 4-Chloro-6-{4-[6-chloro-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine (CAS: 339017-81-1)

- Core : Dual pyrimidine rings linked via piperazine.

- Substituents :

- Positions 2 and 6: Methylsulfanyl (–S–CH₃) groups.

- Chlorine atoms at positions 4 and 4.

- Key Differences :

Pyrimidine Derivatives with Alternative Functional Groups

Compound C : 2-(tert-Butyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

- Core : Pyrimidine.

- Substituents :

- Position 2: tert-Butyl (–C(CH₃)₃).

- Position 6: Trifluoromethyl (–CF₃).

- Key Differences :

Compound D : 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)pyrimidine-5-carboxaldehyde

- Core : Pyrimidine.

- Substituents :

- Position 4: 4-Fluorophenyl.

- Position 6: Isopropyl and carboxaldehyde (–CHO).

- Key Differences: The carboxaldehyde introduces electrophilic reactivity, enabling covalent bond formation with biological targets.

Non-Pyrimidine Analogs with Piperazine Moieties

Compound E : (E)-2-(2-Methyl-6-(4-(piperazin-1-yl)styryl)-4H-pyran-4-ylidene)malononitrile (PZ-DCM)

- Core: Pyran-ylidene malononitrile.

- Substituents :

- Piperazine-linked styryl group.

- Key Differences: The pyran-based core shifts electronic properties, favoring fluorescence applications over receptor binding. Styryl and malononitrile groups enable conjugation and optical activity, unlike the target compound’s sulfonyl and aryloxy groups .

Research Implications and Gaps

- The target compound’s benzylsulfonyl and p-tolyloxy groups offer unique opportunities for modulating selectivity in kinase or GPCR targeting.

- Comparative pharmacokinetic data (e.g., solubility, metabolic stability) are lacking in the provided evidence, necessitating further experimental studies.

- Structural analogs like Compound B (dimeric pyrimidine) highlight the trade-off between molecular complexity and bioavailability .

Biological Activity

4-(4-(Benzylsulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine is a compound of interest due to its potential biological activities, particularly in the context of neurological disorders and metabolic diseases. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C23H26N4O3S

- Molecular Weight : 438.5 g/mol

- Structure : The compound features a piperazine ring, a pyrimidine core, and sulfonyl and tolyloxy substituents, which contribute to its biological properties.

Biological Activity

The biological activity of this compound has been evaluated in various studies focusing on its pharmacological effects:

Antidiabetic Activity

One significant study investigated the compound's agonistic activity against GPR119, a receptor implicated in glucose metabolism. The findings indicated that this compound enhances insulin secretion in response to glucose, suggesting its potential as an antidiabetic agent. Specifically, it showed high potency (IC50 values) in stimulating GPR119 activity, which is crucial for managing diabetes and obesity .

Neuroprotective Effects

Research has shown that derivatives of piperazine compounds exhibit neuroprotective properties. In models of Parkinson's disease, compounds similar to this compound were found to protect dopaminergic neurons from toxicity induced by neurotoxins. The mechanism involves modulation of dopamine receptors, specifically targeting D4 receptors, which are associated with motor control and cognitive function .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant for treating Alzheimer's disease as it helps increase acetylcholine levels in the brain . The results indicated that the compound exhibits moderate AChE inhibitory activity, which could contribute to cognitive enhancement.

Case Studies

- Diabetes Management : A series of experiments demonstrated that this compound significantly improved glucose tolerance in diabetic mouse models. The compound was administered at varying doses (1 mg/kg to 10 mg/kg), showing dose-dependent efficacy in lowering blood glucose levels .

- Neuroprotection : In another study involving neurotoxic models, the compound demonstrated protective effects against neuronal death induced by toxins like MPTP. It was found that treatment with the compound reduced apoptosis markers in cultured neurons .

The biological activities of this compound can be attributed to several mechanisms:

- Dopamine Receptor Modulation : By selectively acting on dopamine receptors (especially D4), the compound may enhance dopaminergic signaling pathways crucial for motor function and mood regulation.

- GPR119 Agonism : Activation of GPR119 leads to increased secretion of incretin hormones, which play a vital role in insulin signaling and glucose homeostasis.

- Enzyme Interaction : The inhibition of AChE contributes to enhanced cholinergic transmission, which is beneficial for cognitive functions.

Summary Table

Q & A

Q. What is the molecular structure and key physicochemical properties of 4-(4-(Benzylsulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine?

To determine the molecular structure, employ single-crystal X-ray diffraction to resolve bond lengths, angles, and spatial conformation. For example, analogous piperazine-pyrimidine derivatives (e.g., 2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine) have been characterized via orthorhombic crystal systems (space group Pccn, a = 21.3085 Å, b = 18.6249 Å) . Key properties include:

Q. What are the standard synthetic routes for this compound?

Synthesis typically involves:

- Multi-step coupling : Piperazine sulfonylation followed by nucleophilic substitution on the pyrimidine core. For example, analogous reactions use dichloromethane with NaOH for deprotonation and SN2 displacement .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (e.g., ethanol/water mixtures) to achieve >95% purity .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis, particularly for the benzylsulfonyl-piperazine coupling step?

- Solvent optimization : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance sulfonylation efficiency.

- Catalysis : Screen Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to accelerate piperazine activation.

- Temperature control : Conduct kinetic studies at 0–60°C to balance reaction rate and byproduct formation .

- In-situ monitoring : Use FT-IR or HPLC to track intermediate formation and adjust stoichiometry dynamically.

Q. How to address contradictory reports on the compound’s biological activity (e.g., kinase inhibition vs. off-target effects)?

- Assay standardization : Compare activity under uniform conditions (e.g., ATP concentration, pH 7.4 buffers).

- Orthogonal validation : Use SPR (surface plasmon resonance) to confirm binding affinity and cellular assays (e.g., Western blot for phosphorylation inhibition).

- Purity verification : LC-MS to rule out impurities (e.g., residual solvents or unreacted intermediates) as confounding factors .

Q. What computational strategies are suitable for studying its interaction with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes in ATP-binding pockets.

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER or GROMACS).

- QSAR modeling : Corrogate substituent effects (e.g., benzylsulfonyl vs. methylsulfonyl) on bioactivity .

Q. How does the compound’s stability vary under physiological conditions, and what degradation products form?

- Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C.

- LC-MS/MS analysis : Identify degradation products (e.g., hydrolysis of the sulfonyl group or pyrimidine ring oxidation) .

- pH-rate profiling : Determine degradation kinetics to optimize formulation storage (e.g., lyophilization vs. aqueous solutions) .

Q. What spectroscopic techniques are critical for characterizing its solid-state polymorphism?

- PXRD : Compare diffraction patterns of recrystallized batches to detect polymorphic forms.

- Solid-state NMR : Resolve hydrogen-bonding networks (e.g., ¹³C CP/MAS NMR).

- Raman spectroscopy : Monitor conformational changes during thermal stress .

Methodological Frameworks

Q. How to design a mechanistic study to elucidate the compound’s mode of action in cellular models?

Q. What strategies resolve discrepancies between in vitro and in vivo efficacy data?

Q. How to integrate this compound into a structure-activity relationship (SAR) study for lead optimization?

- Analog synthesis : Modify substituents (e.g., replace p-tolyloxy with halogenated aryl groups).

- Biophysical assays : Measure thermodynamic parameters (ΔH, ΔS) via ITC (isothermal titration calorimetry).

- Crystallography : Co-crystallize analogs with target proteins to guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.